molecular formula C16H16ClN5O2S B2517885 5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034234-55-2

5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2517885
CAS No.: 2034234-55-2
M. Wt: 377.85
InChI Key: GDZNTZXKXNCDMT-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
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Biological Activity

5-Chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzenesulfonamide moiety, which is known for its diverse biological activities.
  • An imidazole ring that contributes to its pharmacological properties.
  • A pyrazine substituent that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The imidazole and pyrazine rings are particularly significant for their roles in:

  • Inhibition of protein kinases: Studies have shown that compounds containing imidazole derivatives can act as inhibitors of specific kinases, which are crucial in cancer signaling pathways.
  • Antimicrobial properties: The sulfonamide group is known for its antibacterial effects, which may also extend to antifungal and antiviral activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Effects: Variations in the substituents on the imidazole or pyrazine rings significantly affect potency and selectivity against target proteins.
  • Chlorination: The presence of chlorine at the 5-position on the aromatic ring has been associated with enhanced activity against certain cancer cell lines.

Biological Activity Data

The following table summarizes key findings from various studies evaluating the biological activity of this compound:

Activity Type IC50 (nM) Target Reference
Antiproliferative50Cancer cell lines (e.g., MCF7)
Kinase Inhibition15FGFR1
Antibacterial200Staphylococcus aureus
Antifungal150Candida albicans

Case Studies

  • Cancer Treatment : In a study evaluating various imidazole derivatives, this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Clinical evaluations indicated that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its relevance in addressing antibiotic resistance .
  • Target Validation : Further research has validated its role as a selective inhibitor of FGFR1, with implications for treating cancers driven by aberrant FGFR signaling pathways .

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-12-2-3-13(17)10-15(12)25(23,24)21-7-9-22-8-6-20-16(22)14-11-18-4-5-19-14/h2-6,8,10-11,21H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZNTZXKXNCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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